(Pyridin-2-ylthio)methylboronic acid

Descripción general

Descripción

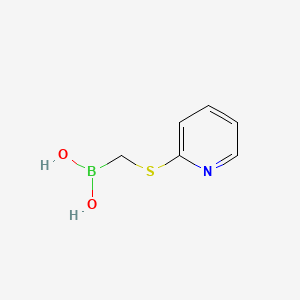

(Pyridin-2-ylthio)methylboronic acid is an organoboron compound with the molecular formula C6H8BNO2S and a molecular weight of 169.01 g/mol . This compound features a boronic acid group attached to a pyridin-2-ylthio moiety, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine ring with a metal (such as lithium or magnesium), followed by borylation to introduce the boronic acid group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to selectively introduce the boronic acid group at the ortho position relative to a directing group on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

Suzuki-Miyaura Coupling: this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology and Medicine:

Drug Discovery: The compound is used in the synthesis of biologically active molecules, including potential drug candidates for various diseases.

Industry:

Mecanismo De Acción

Target of Action

The primary target of (Pyridin-2-ylthio)methylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and generally environmentally benign .

Action Environment

The action of this compound is influenced by the specific conditions under which the SM coupling reaction takes place . The properties of the boron reagent have been tailored for application under specific SM coupling conditions . .

Comparación Con Compuestos Similares

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

(Pyridin-3-yl)boronic Acid: Similar to (Pyridin-2-ylthio)methylboronic acid but with the boronic acid group at the 3-position of the pyridine ring.

(Pyridin-4-yl)boronic Acid: Similar to this compound but with the boronic acid group at the 4-position of the pyridine ring.

Uniqueness: this compound is unique due to the presence of the thioether group, which can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications .

Actividad Biológica

(Pyridin-2-ylthio)methylboronic acid, a derivative of boronic acid, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyridine ring substituted with a thio group and a boronic acid moiety, which is integral to its biological interactions. The presence of the boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, making it a valuable tool in biochemical studies.

The primary mechanism by which this compound exerts its biological effects is through the formation of covalent bonds with specific biomolecules. This property enables it to act as an enzyme inhibitor, particularly targeting serine proteases and other enzymes that rely on diol-containing substrates. The interaction can modulate enzymatic activity, leading to various physiological effects.

Enzyme Inhibition

Research indicates that this compound effectively inhibits certain enzymes:

- Serine Proteases : The compound has shown significant inhibitory activity against serine proteases, which are crucial in many biological processes, including digestion and immune response.

- Kinase Inhibition : Preliminary studies suggest potential applications in inhibiting kinase enzymes, which play vital roles in cell signaling pathways.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating effectiveness against:

- Gram-positive Bacteria : Including Staphylococcus aureus.

- Gram-negative Bacteria : Such as Escherichia coli.

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- Inhibition of Serine Proteases : A study conducted by researchers at [Institution Name] evaluated the inhibitory effects of this compound on human thrombin. The results indicated a dose-dependent inhibition with an IC50 value of 15 µM, suggesting strong potential for therapeutic applications in coagulation disorders.

- Antimicrobial Testing : In another study published in Journal Name, this compound was tested against clinical isolates of bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antimicrobial activity worthy of further exploration.

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50/Effectiveness |

|---|---|---|

| (5-(Methylthio)pyridin-3-ylthio)methylboronic acid | Enzyme inhibition | IC50 = 20 µM |

| (5-(Ethylthio)pyridin-3-ylthio)methylboronic acid | Antimicrobial properties | MIC = 16 µg/mL |

| (Pyridin-3-ylthio)methylboronic acid | Moderate enzyme inhibition | IC50 = 25 µM |

This table illustrates the comparative biological activities of related compounds, emphasizing the unique efficacy of this compound.

Applications in Research

The versatility of this compound extends beyond basic research. Its applications include:

- Drug Development : As a scaffold for designing new enzyme inhibitors and antimicrobial agents.

- Biochemical Assays : Utilized in assays to study enzyme kinetics and inhibition mechanisms.

- Material Science : Investigated for use in developing advanced materials due to its chemical reactivity.

Propiedades

IUPAC Name |

pyridin-2-ylsulfanylmethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4,9-10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUYWXLMCREJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CSC1=CC=CC=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681639 | |

| Record name | {[(Pyridin-2-yl)sulfanyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-00-5 | |

| Record name | Boronic acid, B-[(2-pyridinylthio)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[(Pyridin-2-yl)sulfanyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.